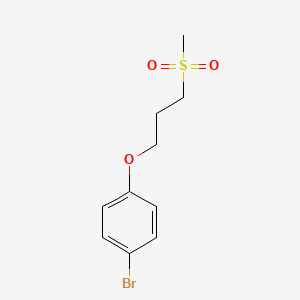
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene is an organic compound with the molecular formula C10H13BrO3S. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the para position, and a 3-(methylsulfonyl)propoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene can be synthesized through a multi-step process. One common method involves the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromoanisole: 4-bromophenol is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 1-bromo-4-(3-hydroxypropoxy)benzene: 4-bromoanisole is reacted with 3-chloropropanol in the presence of a base like sodium hydride to form 1-bromo-4-(3-hydroxypropoxy)benzene.
Formation of this compound: The final step involves the oxidation of the hydroxyl group to a sulfone group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include 1-azido-4-(3-(methylsulfonyl)propoxy)benzene, 1-thio-4-(3-(methylsulfonyl)propoxy)benzene, and 1-alkoxy-4-(3-(methylsulfonyl)propoxy)benzene.
Oxidation: The major product is this compound sulfone.
Reduction: The major product is 4-(3-(methylsulfonyl)propoxy)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-(3-(methylsulfonyl)propoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction.
Comparación Con Compuestos Similares
1-Bromo-4-(3-(methylsulfonyl)propoxy)benzene can be compared with similar compounds such as:
1-Bromo-4-(methylsulfonyl)benzene: Lacks the propoxy group, making it less versatile in certain reactions.
1-Bromo-4-(3-hydroxypropoxy)benzene: Contains a hydroxyl group instead of a methylsulfonyl group, affecting its reactivity and applications.
4-Bromophenyl methyl sulfone: Similar structure but lacks the propoxy group, limiting its use in certain synthetic applications.
The unique combination of the bromine atom, methylsulfonyl group, and propoxy group in this compound makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-bromo-4-(3-methylsulfonylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-15(12,13)8-2-7-14-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRYWIRQCLSBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














